tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate typically involves the reaction of 3-bromo-5-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Products: Removal of the tert-butyl group yields the corresponding amine.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate largely depends on its application. In medicinal chemistry, it may act as a prodrug, where the carbamate group is cleaved in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes or receptors that the active drug interacts with .
Comparison with Similar Compounds
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)carbamate
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
Comparison:
- tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets .
- Other similar compounds may have different substitution patterns or functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C10H12BrClN2O2 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
DORABQDENCTVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1Cl)Br |
Origin of Product |
United States |
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